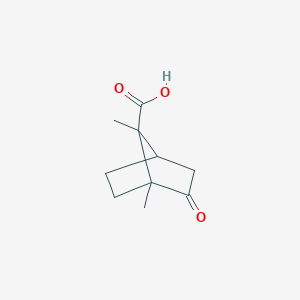
(-)-cis-Isoketopinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-cis-Isoketopinic acid: is a chiral compound with significant importance in organic chemistry. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and material science. The compound is characterized by its specific configuration, which plays a crucial role in its reactivity and interaction with other molecules.
Preparation Methods
The synthesis of (-)-cis-Isoketopinic acid involves several steps, typically starting from naturally occurring compounds. One common synthetic route includes the oxidation of ketopinic acid derivatives under controlled conditions. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide. Industrial production methods may vary, but they generally focus on optimizing yield and purity through advanced techniques like chromatography and crystallization.
Chemical Reactions Analysis
(-)-cis-Isoketopinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(-)-cis-Isoketopinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of (-)-cis-Isoketopinic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(-)-cis-Isoketopinic acid can be compared with other similar compounds, such as:
Ketopinic acid: A closely related compound with different stereochemistry.
Isoketopinic acid: Another stereoisomer with distinct properties.
Pinic acid: A related compound with similar functional groups but different overall structure.
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in applications requiring precise control over molecular interactions.
Conclusion
This compound is a versatile and valuable compound in various scientific fields Its unique stereochemistry and reactivity make it a key player in organic synthesis, biological research, and industrial applications
Properties
CAS No. |
6248-95-9 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-9-4-3-6(5-7(9)11)10(9,2)8(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
LGEPPIZTYFKCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1(C)C(=O)O)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)


![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)


![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)





![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)
